BenchChemオンラインストアへようこそ!

6-Amino-2-methoxypyridine-3-boronic acid

Medicinal chemistry ADME/Tox optimization Fragment-based drug design

6-Amino-2-methoxypyridine-3-boronic acid (CAS 2096331-32-5) is a heteroaryl boronic acid building block featuring a 2,3,6-trisubstituted pyridine core that simultaneously presents a boronic acid handle for Suzuki–Miyaura cross-coupling, an electron-donating methoxy group, and a hydrogen-bond-capable primary amine. The compound conforms to the general scaffold of 6-substituted pyridine-3-boronic acids, a chemotype that has demonstrated efflux pump inhibitory activity against Staphylococcus aureus NorA, providing a validated starting point for anti-infective probe development.

Molecular Formula C6H9BN2O3
Molecular Weight 167.96 g/mol
CAS No. 2096331-32-5
Cat. No. B6337928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methoxypyridine-3-boronic acid
CAS2096331-32-5
Molecular FormulaC6H9BN2O3
Molecular Weight167.96 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)N)OC)(O)O
InChIInChI=1S/C6H9BN2O3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3,(H2,8,9)
InChIKeyGJQSICNHNLNERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-methoxypyridine-3-boronic Acid (CAS 2096331-32-5): A Dual-Functionality Pyridine Boronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


6-Amino-2-methoxypyridine-3-boronic acid (CAS 2096331-32-5) is a heteroaryl boronic acid building block featuring a 2,3,6-trisubstituted pyridine core that simultaneously presents a boronic acid handle for Suzuki–Miyaura cross-coupling, an electron-donating methoxy group, and a hydrogen-bond-capable primary amine . The compound conforms to the general scaffold of 6-substituted pyridine-3-boronic acids, a chemotype that has demonstrated efflux pump inhibitory activity against Staphylococcus aureus NorA, providing a validated starting point for anti-infective probe development [1].

Why Generic Pyridine-3-boronic Acids Cannot Replace 6-Amino-2-methoxypyridine-3-boronic Acid in Structure-Activity Relationship (SAR) Exploration


Close analogs such as 2-methoxypyridine-3-boronic acid (CAS 163105-90-6) and the regioisomeric 2-amino-6-methoxypyridin-3-ylboronic acid (CAS 2096338-58-6) may appear interchangeable at first glance, but critical differences in hydrogen-bonding capacity, electronic distribution, and steric environment render them non-equivalent in target-engagement scenarios. The 6-amino substituent on the title compound introduces an additional H-bond donor (N–H) that is absent in 2-methoxypyridine-3-boronic acid, while the distinct 2-OCH₃/6-NH₂ arrangement differentiates it from the 2-NH₂/6-OCH₃ isomer. In the context of the 6-substituted pyridine-3-boronic acid pharmacophore validated for NorA efflux pump inhibition, even minor substitution changes profoundly alter the ciprofloxacin potentiation ratio, demonstrating that scaffold modifications cannot be made arbitrarily without quantitative loss of activity [1].

Quantitative Differentiation of 6-Amino-2-methoxypyridine-3-boronic Acid from its Closest Structural Analogs


Amino Group Introduction Elevates Hydrogen-Bond Donor Count Relative to 2-Methoxypyridine-3-boronic Acid

Replacement of the 6-position hydrogen in 2-methoxypyridine-3-boronic acid with an amino group increases the hydrogen-bond donor count from 2 to 3, a non-trivial change that influences target binding, aqueous solubility, and membrane permeability. The amino group also raises the topological polar surface area (TPSA) from 62.6 Ų to 88.6 Ų, crossing the commonly cited 75–90 Ų threshold for blood–brain barrier penetration, thereby altering the ADME profile of derived lead compounds . For procurement decisions, this means the title compound enables library syntheses targeting peripheral or CNS-restricted chemical space that the des-amino analog cannot access.

Medicinal chemistry ADME/Tox optimization Fragment-based drug design

Regioisomeric Differentiation vs. 2-Amino-6-methoxypyridin-3-ylboronic Acid Alters Electronic and Steric Profile

Although 2-amino-6-methoxypyridin-3-ylboronic acid (CAS 2096338-58-6) shares the same molecular formula (C₆H₉BN₂O₃) and molecular weight (167.96 g/mol), the swapped positions of the amino and methoxy groups relocate the electron-donating substituent relative to the boronic acid and the pyridine nitrogen. This positional isomerism alters the pKa of both the boronic acid and the pyridinium nitrogen, the dipole moment, and the preferred conformation of the boronic acid moiety, all of which influence Suzuki coupling rates and the geometry of the resulting biaryl products . The distinct regioisomeric identity is confirmed by InChI Key: GJQSICNHNLNERT-UHFFFAOYSA-N for the title compound vs. a different key for the 2-amino isomer, ensuring unambiguous procurement and IP clarity.

Kinase inhibitor design Structure-based drug design Cross-coupling efficiency

Boronic Acid vs. Pinacol Ester: Free Acid Form Enables Direct Biological Screening and One-Step Diversification

The pinacol ester derivative (CAS 1375708-04-5) is frequently offered as a Suzuki coupling partner, but the free boronic acid form of the title compound eliminates the need for a deprotection step prior to biological testing. This is particularly relevant for fragment-based screening and DNA-encoded library (DEL) technology, where the free boronic acid can directly engage diol-containing biomolecular targets or be coupled on-DNA without ester hydrolysis. The free acid also exhibits a lower molecular weight (167.96 vs. 250.10 g/mol for the pinacol ester), providing more efficient atom economy in library synthesis and reduced steric bulk at the binding site .

Biochemical assay development DNA-encoded library synthesis High-throughput screening

6-Substituted Pyridine-3-boronic Acid Scaffold Validated for NorA Efflux Pump Inhibition

The 6-substituted pyridine-3-boronic acid chemotype has been experimentally validated as an inhibitor of the Staphylococcus aureus NorA efflux pump. In head-to-head comparisons within the series, 6-(3-phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j) potentiated ciprofloxacin activity by a 4-fold increase relative to the parent 6-benzyloxypyridine-3-boronic acid (I) in the SA1199B strain [1]. Although the title compound was not directly tested in this study, its 6-NH₂ substitution represents a distinct hydrogen-bond-capable vector that could engage the NorA binding site differently than the reported alkoxy analogs, offering a structurally orthogonal starting point for inhibitor optimization.

Antimicrobial resistance Efflux pump inhibitor MRSA

High-Value Application Scenarios for 6-Amino-2-methoxypyridine-3-boronic Acid Based on Evidence of Differentiation


Fragment-Based and DNA-Encoded Library (DEL) Screening for Targets Requiring Hydrogen-Bond Interactions

The combination of a free boronic acid, a hydrogen-bond-donating 6-amino group, and a moderate TPSA of 88.6 Ų makes this compound an ideal fragment for primary screens against protein targets with defined diol- or saccharide-binding pockets (e.g., carbohydrate-binding modules, glycosidases, NS5B polymerase). Unlike 2-methoxypyridine-3-boronic acid (HBD = 2, TPSA = 62.6 Ų), the title compound can establish an additional hydrogen bond, potentially improving fragment hit rates against polar active sites .

Synthesis of Kinase-Focused Compound Libraries with Tunable CNS Exposure

The TPSA value of 88.6 Ų positions the title compound near the upper limit for passive blood–brain barrier penetration, meaning derived biaryl products can be tuned for either CNS exposure or peripheral restriction by minor structural adjustments. This contrasts with the lower TPSA of the des-amino analog, which biases products toward CNS penetration. Medicinal chemistry teams can therefore use this building block to deliberately control the CNS/PNS distribution profile of their kinase inhibitor candidates .

NorA Efflux Pump Inhibitor Optimization for MRSA Combination Therapy

Building on the validated 6-substituted pyridine-3-boronic acid pharmacophore that achieved up to 4-fold ciprofloxacin potentiation, the 6-amino substituent of the title compound provides an orthogonal vector for SAR exploration. Its reduced lipophilicity relative to the reported alkoxy analogs may improve aqueous solubility and reduce off-target toxicity, two common limitations of efflux pump inhibitor candidates. Researchers can employ this building block to generate focused libraries aimed at restoring fluoroquinolone efficacy against multidrug-resistant S. aureus [1].

Regioisomer-Controlled Biaryl Synthesis in Agrochemical and Pharmaceutical Process Chemistry

The unambiguous regioisomeric identity (InChI Key GJQSICNHNLNERT-UHFFFAOYSA-N) ensures reproducible Suzuki coupling outcomes in multi-step synthesis campaigns. This is critical for process chemistry groups that require exact positional control of the amino and methoxy substituents in the final biaryl product. Procurement of the correct isomer eliminates the risk of generating the undesired 2-amino-6-methoxy regioisomer, which can be difficult to separate chromatographically and may lead to costly batch failures .

Quote Request

Request a Quote for 6-Amino-2-methoxypyridine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.